1-(2-Chloropyridin-4-yl)azepane
Overview
Description
1-(2-Chloropyridin-4-yl)azepane is a useful research compound. Its molecular formula is C11H15ClN2 and its molecular weight is 210.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Azepane-Based Compounds in Drug Discovery
Azepane-based compounds exhibit a wide range of pharmacological properties due to their structural diversity. These derivatives have been pivotal in the discovery of new therapeutic agents, with more than 20 azepane-based drugs approved by the FDA for treating various diseases. The development of azepane-containing analogs focuses on enhancing activity while reducing toxicity and cost. Their applications span across anti-cancer, anti-tubercular, anti-Alzheimer's disease, antimicrobial agents, histamine H3 receptor inhibitors, α-glucosidase inhibitors, anticonvulsants, and more. Significant efforts in structure-activity relationship (SAR) and molecular docking studies aim to discover and develop potent azepane-based drugs for numerous diseases (Gao-Feng Zha et al., 2019).
Environmental Impact and Remediation Technologies
The review on 1,4-Dioxane, though not directly related to "1-(2-Chloropyridin-4-yl)azepane," provides insights into the challenges and research needs in dealing with chlorinated organic compounds in the environment. It underscores the urgency for alternative removal methods and further research to understand the health effects, chemical interactions, and fate of such contaminants. This context is relevant since azepane derivatives, as chlorinated compounds, may also pose environmental and health risks, highlighting the need for effective policy and remediation strategies (K. G. Godri Pollitt et al., 2019).
Properties
IUPAC Name |
1-(2-chloropyridin-4-yl)azepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c12-11-9-10(5-6-13-11)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHLDYOVPUPDNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.